molecular formula C24H30ClN3O4S2 B2484254 N-(4-ethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1215453-66-9

N-(4-ethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No.: B2484254
CAS No.: 1215453-66-9
M. Wt: 524.09
InChI Key: SLGZOSSFZKSJIE-UHFFFAOYSA-N
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Description

N-(4-ethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C24H30ClN3O4S2 and its molecular weight is 524.09. The purity is usually 95%.
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Scientific Research Applications

ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways

The ABTS radical cation-based assays, specifically the ABTS/potassium persulfate decolorization assay, is pivotal in determining antioxidant capacity. This assay elucidates two primary reaction pathways. Certain antioxidants, particularly phenolic ones, form coupling adducts with ABTS radicals, while others undergo oxidation without coupling. These reactions and their products, such as hydrazindyilidene-like and imine-like adducts, play a critical role in determining total antioxidant capacity. However, the specificity of reactions like coupling might introduce bias in comparing antioxidants, marking the necessity for further research to enhance the assay’s application (Ilyasov et al., 2020).

Analytical Methods in Antioxidant Activity Determination

Analytical Methods Used in Determining Antioxidant Activity

This review highlights the crucial analytical methods for determining antioxidant activity. It covers assays based on hydrogen atom transfer, electron transfer, and mixed tests involving both. Methods like the Oxygen Radical Absorption Capacity (ORAC) test, Cupric Reducing Antioxidant Power (CUPRAC) test, and the 2,2′-Azinobis-(3-ethylbenzothiazoline-6-sulfonic acid (ABTS) test are detailed, each with its mechanism, applicability, and pros and cons. The review also emphasizes the role of spectrophotometry in these assays and suggests complementing chemical methods with electrochemical (bio)sensors for more comprehensive analysis (Munteanu & Apetrei, 2021).

Parabens in Aquatic Environments

Occurrence, fate and behavior of parabens in aquatic environments

This review examines parabens, primarily used as preservatives in various products, and their presence and behavior in aquatic environments. Despite efficient wastewater treatments, parabens, being emerging contaminants, persist in surface water and sediments. The review discusses their biodegradability, predominant variants, and the formation of chlorinated by-products, highlighting the need for further research to understand their toxicity (Haman et al., 2015).

Redox Mediators in Organic Pollutant Treatment

Applications of Redox Mediators in the Treatment of Organic Pollutants

Enzymatic treatment of organic pollutants, often challenging due to their recalcitrant nature, can be enhanced by redox mediators. These mediators significantly increase the range and efficiency of enzymes like laccases and peroxidases in degrading pollutants. The review discusses commonly used mediators and envisions the combined enzyme–redox mediator system as a promising approach for remediating a wide spectrum of aromatic compounds in industrial effluents (Husain & Husain, 2007).

Properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-3-ethylsulfonyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S2.ClH/c1-3-18-7-6-10-21-22(18)25-24(32-21)27(12-11-26-13-15-31-16-14-26)23(28)19-8-5-9-20(17-19)33(29,30)4-2;/h5-10,17H,3-4,11-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGZOSSFZKSJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC(=CC=C4)S(=O)(=O)CC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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